ADHP

Description

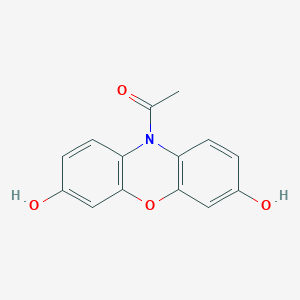

Structure

3D Structure

Properties

IUPAC Name |

1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYCWFICOKSIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152327 | |

| Record name | Amplex red reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119171-73-2 | |

| Record name | Amplex Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amplex red reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ampliflu Red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), a widely utilized fluorogenic substrate in biochemical assays. This document collates critical data on its physicochemical characteristics, spectroscopic properties, and its primary application in the detection of hydrogen peroxide and peroxidase activity. Detailed experimental protocols and visual diagrams of its mechanism of action and experimental workflows are included to support researchers in its practical application.

Introduction

10-Acetyl-3,7-dihydroxyphenoxazine, commonly known by trade names such as Amplex® Red and Ampliflu™ Red, is a highly sensitive and stable chemical probe.[1][2][3] Its utility lies in its conversion from a colorless and non-fluorescent molecule to a highly fluorescent and colored product, resorufin, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).[2][4] This property makes it an invaluable tool for the quantification of H₂O₂ in biological samples and for the detection of peroxidase activity in various immunoassays.[1][4]

Chemical Structure and Properties

ADHP is a phenoxazine (B87303) derivative with the systematic IUPAC name 1-(3,7-dihydroxy-10H-phenoxazin-10-yl)ethanone.[4] Its chemical structure consists of a tricyclic phenoxazine core, substituted with two hydroxyl groups and an acetyl group.

Table 1: General Chemical Properties of ADHP

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,7-dihydroxy-10H-phenoxazin-10-yl)ethanone | [4] |

| Synonyms | Amplex® Red, A 6550, Ampliflu™ Red | [3][4] |

| CAS Number | 119171-73-2 | [2][3] |

| Molecular Formula | C₁₄H₁₁NO₄ | [5] |

| Molecular Weight | 257.24 g/mol | [5] |

| Appearance | White to light brown or purple crystalline powder/solid | [5] |

| Purity | ≥95% - 99.90% (commercially available) | [5] |

Table 2: Physicochemical Properties of ADHP

| Property | Value | Reference(s) |

| Melting Point | >250 °C (decomposes) | [5] |

| Boiling Point | 618.6 ± 55.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO (up to 116.67 mg/mL), DMF, and ethanol. Sparingly soluble in aqueous buffers. | [4][5] |

| XLogP3 | 1.7 / 0.89 (Predicted) | [5] |

| pKa | 1.80 ± 0.20 (Predicted for parent compound Phenoxazine) | [2] |

| Storage | Store at -20°C or 4°C, protected from light. In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [5] |

Spectroscopic Properties

ADHP itself is largely non-fluorescent. Its utility is derived from the spectral properties of its oxidation product, resorufin.

Table 3: Spectroscopic Data for ADHP and its Oxidized Product (Resorufin)

| Property | ADHP | Resorufin (Oxidized Product) | Reference(s) |

| Excitation Wavelength (λex) | ~370 nm (weak) | 530 - 571 nm | [5] |

| Emission Wavelength (λem) | - | 585 - 590 nm | [5] |

| Molar Extinction Coefficient (ε) | Not reported | 54,000 - 58,000 M⁻¹cm⁻¹ at ~570 nm | [2] |

| Appearance | Colorless/White | Red/Pink and highly fluorescent | [2][4] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine is not widely published in readily accessible scientific literature. The synthesis of phenoxazine derivatives can be complex.[6] Commercially, ADHP is available from numerous chemical suppliers.

Mechanism of Action: Fluorogenic Detection

The core application of ADHP is in the detection of hydrogen peroxide, often as a byproduct of enzymatic reactions. In the presence of a peroxidase, such as horseradish peroxidase (HRP), ADHP is oxidized by hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin.[2]

Experimental Protocols

General Protocol for Hydrogen Peroxide Detection

This protocol provides a general framework for the quantification of H₂O₂ in a 96-well plate format.

Materials:

-

ADHP (Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) for standard curve

-

Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

-

DMSO

-

96-well microplate (black, clear bottom recommended for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of ADHP in high-quality DMSO.

-

Prepare a 10 U/mL stock solution of HRP in assay buffer.

-

Prepare a stock solution of H₂O₂ (e.g., 20 mM) in assay buffer. From this, prepare a series of dilutions for the standard curve (e.g., 0 to 10 µM).

-

-

Preparation of Working Solution:

-

Prepare a working solution containing 100 µM ADHP and 0.2 U/mL HRP in assay buffer. This solution should be prepared fresh and protected from light.

-

-

Assay Procedure:

-

Add 50 µL of your sample or H₂O₂ standards to each well of the 96-well plate.

-

Add 50 µL of the ADHP/HRP working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time can be optimized depending on the expected H₂O₂ concentration.

-

Measure the fluorescence using a microplate reader with excitation at ~530-570 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no H₂O₂) from all readings.

-

Plot the fluorescence intensity of the H₂O₂ standards versus their concentration to generate a standard curve.

-

Determine the H₂O₂ concentration in the samples by interpolating their fluorescence values on the standard curve.

-

References

- 1. Human Metabolome Database: Predicted GC-MS Spectrum - 10-Acetyl-3,7-dihydroxyphenoxazine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0244436) [hmdb.ca]

- 2. Phenoxazine | 135-67-1 [chemicalbook.com]

- 3. ADHP [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [anaspec.com]

- 4. caymanchem.com [caymanchem.com]

- 5. echemi.com [echemi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of a Cornerstone in Oxidative Stress Detection: A Technical Guide to 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)

For Immediate Release

Eugene, OR – December 9, 2025 – In the intricate landscape of cellular biology and drug development, the precise measurement of reactive oxygen species (ROS) is paramount. Among the chemical tools developed for this purpose, 10-Acetyl-3,7-dihydroxyphenoxazine, widely recognized by its trade name Amplex Red, has established itself as an indispensable fluorogenic substrate for the detection of hydrogen peroxide (H₂O₂). This in-depth guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental applications for researchers, scientists, and drug development professionals.

Discovery and History

While the exact first synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine (CAS Number: 119171-73-2) is not extensively documented in readily available literature, its prominence as a powerful analytical tool began to rise significantly in the mid-to-late 1990s. The compound belongs to the phenoxazine (B87303) class of dyes, which have been explored for various applications for over a century. The key innovation that brought 10-Acetyl-3,7-dihydroxyphenoxazine to the forefront of biochemical research was the recognition of its utility as a highly sensitive and stable fluorogenic probe for hydrogen peroxide when used in conjunction with horseradish peroxidase (HRP).

A seminal paper published in 1997 by Zhou and colleagues detailed the application of this compound, which they referred to as Amplex Red, for the fluorometric determination of trace amounts of hydrogen peroxide. This work highlighted its superior sensitivity and stability compared to other existing assays, paving the way for its widespread adoption in academic and industrial research. The development and commercialization of Amplex Red by Molecular Probes (now a part of Thermo Fisher Scientific) further solidified its position as a go-to reagent for H₂O₂ detection.

Physicochemical Properties and Reaction Mechanism

10-Acetyl-3,7-dihydroxyphenoxazine is a colorless and non-fluorescent compound that, in the presence of horseradish peroxidase, reacts with hydrogen peroxide in a 1:1 stoichiometry. This enzymatic oxidation yields the highly fluorescent product, resorufin.

The reaction mechanism involves a one-electron oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine by the HRP-H₂O₂ complex, forming a radical intermediate. This is followed by a second one-electron oxidation to produce the stable and intensely red-fluorescent resorufin.

| Property | 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) | Resorufin |

| Molecular Formula | C₁₄H₁₁NO₄ | C₁₂H₇NO₃ |

| Molecular Weight | 257.24 g/mol | 213.19 g/mol |

| CAS Number | 119171-73-2 | 635-78-9 |

| Appearance | White to off-white solid | Reddish-brown crystalline solid |

| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, ethanol, and aqueous buffers at higher pH |

| Excitation Maxima | Non-fluorescent | ~571 nm |

| Emission Maxima | Non-fluorescent | ~585 nm |

| Molar Extinction Coefficient (ε) | Not applicable | ~58,000 cm⁻¹M⁻¹ at 571 nm[1] |

| Quantum Yield (Φ) | Not applicable | High |

Experimental Protocols

The Amplex Red assay is versatile and can be adapted for various applications, including the measurement of H₂O₂ in solution, the detection of H₂O₂ released from cells, and the determination of the activity of H₂O₂-producing enzymes.

General Protocol for H₂O₂ Quantification in a 96-Well Plate Format:

Materials:

-

10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) standard solution

-

Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

-

96-well black microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Amplex Red in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

Prepare a 10 U/mL stock solution of HRP in reaction buffer. Aliquot and store at -20°C.

-

Prepare a standard curve of H₂O₂ by serially diluting a concentrated stock solution in reaction buffer.

-

-

Assay Reaction:

-

Prepare a working solution of Amplex Red/HRP by diluting the stock solutions in reaction buffer to final concentrations of 100 µM Amplex Red and 0.2 U/mL HRP. Prepare this solution fresh and protect it from light.

-

Add 50 µL of the H₂O₂ standards or unknown samples to the wells of the 96-well plate.

-

Initiate the reaction by adding 50 µL of the Amplex Red/HRP working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with excitation set to ~530-560 nm and emission detection at ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of a no-H₂O₂ control from all measurements.

-

Plot the fluorescence intensity of the standards against their corresponding H₂O₂ concentrations to generate a standard curve.

-

Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

-

Visualizing the Core Processes

To further elucidate the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.

Caption: Reaction mechanism of Amplex Red with hydrogen peroxide.

Caption: A typical experimental workflow for an Amplex Red assay.

References

An In-depth Technical Guide to ADHP Fluorescence in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies of the 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) fluorescence assay. ADHP, also widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate used for the detection of hydrogen peroxide (H₂O₂) and peroxidase activity. Its versatility makes it an invaluable tool in a myriad of enzyme assays, particularly in high-throughput screening and drug discovery.

Core Principle of ADHP Fluorescence

The ADHP assay is based on a simple yet robust enzymatic reaction. ADHP itself is a colorless and non-fluorescent molecule. In the presence of horseradish peroxidase (HRP), ADHP is oxidized by hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio.[1] This oxidation reaction yields resorufin (B1680543), a highly fluorescent compound with a distinct pink or red color.[2][3]

The core reaction is as follows: ADHP (non-fluorescent) + H₂O₂ --(HRP)--> Resorufin (highly fluorescent) + H₂O

The intensity of the fluorescent signal produced by resorufin is directly proportional to the amount of H₂O₂ present in the sample. This fundamental principle allows for the highly sensitive quantification of H₂O₂.

The power of the ADHP assay lies in its application as a coupled-enzyme assay. Many oxidase enzymes produce H₂O₂ as a reaction byproduct.[4] By coupling the activity of these oxidases to the HRP-ADHP reaction, the assay can be used to quantify the activity of a wide range of enzymes, including glucose oxidase, cholesterol oxidase, amino acid oxidase, and lysyl oxidase.[5][6][7] This indirect detection method provides a versatile platform for studying various biological pathways and for screening enzyme inhibitors.

Quantitative Data and Reagent Properties

For reproducible and accurate results, understanding the properties of the key reagents is crucial. The following table summarizes the essential quantitative data for the ADHP assay.

| Parameter | Value | Reference |

| ADHP (Amplex® Red) | ||

| Molecular Formula | C₁₄H₁₁NO₄ | [8] |

| Molecular Weight | 257.24 g/mol | [8] |

| CAS Number | 119171-73-2 | [8] |

| Resorufin (Oxidized Product) | ||

| Excitation Maximum | ~563-571 nm | [8] |

| Emission Maximum | ~585-590 nm | [8] |

| Molar Extinction Coefficient (ε) | ~54,000 - 58,000 cm⁻¹M⁻¹ | [8][9] |

| Assay Performance | ||

| H₂O₂ Detection Limit | As low as 50 nM (10 picomoles in 100 µL) | [5][10] |

| HRP Detection Limit | As low as 1 x 10⁻⁵ U/mL | [9] |

| Linear Range for H₂O₂ | Typically up to 20 µM, but can be higher | [11] |

Visualizing the Workflow and Principles

Diagrams generated using Graphviz provide a clear visual representation of the assay's mechanism and its applications.

Caption: Core reaction mechanism of the ADHP fluorescence assay.

Caption: Workflow for a coupled enzyme assay using ADHP.

Caption: ELISA detection workflow using an HRP conjugate and ADHP.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of the ADHP assay. Always prepare reagents fresh and protect the ADHP substrate and resorufin product from light.

This protocol is for determining the concentration of H₂O₂ in an unknown sample using a standard curve.

Materials:

-

ADHP stock solution (e.g., 10 mM in DMSO)[11]

-

Horseradish Peroxidase (HRP) stock solution (e.g., 10 U/mL)

-

H₂O₂ standard (e.g., 3% or ~880 mM, for creating dilutions)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4 or Tris-HCl)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Methodology:

-

Prepare H₂O₂ Standards: Perform serial dilutions of the H₂O₂ stock solution in Assay Buffer to create a standard curve. A typical range is 0 µM to 20 µM.[11] Prepare a "zero" standard (blank) containing only Assay Buffer.

-

Prepare Samples: Dilute unknown samples in Assay Buffer to ensure the final H₂O₂ concentration falls within the linear range of the standard curve.

-

Plate Loading: Add 50 µL of each H₂O₂ standard and unknown sample to separate wells of the 96-well plate.

-

Prepare ADHP Reaction Mixture: Prepare a working solution containing ADHP and HRP. For 100 assays (50 µL per well), mix:

-

5 mL of Assay Buffer

-

50 µL of 10 mM ADHP stock solution (final concentration ~100 µM)

-

20 µL of 10 U/mL HRP stock solution (final concentration ~0.2 U/mL)

-

Note: Optimal concentrations may need to be determined empirically.

-

-

Initiate Reaction: Add 50 µL of the ADHP Reaction Mixture to each well containing standards and samples. Mix gently by shaking the plate for 30 seconds.[11]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[9][11] The assay is continuous, so kinetic readings can also be taken.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to 530-560 nm and emission at ~590 nm.[11][12]

-

Data Analysis: Subtract the fluorescence reading of the zero standard (blank) from all other readings. Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve. Use the linear regression of this curve to calculate the H₂O₂ concentration in the unknown samples.

This protocol demonstrates how to measure the activity of an H₂O₂-producing enzyme, such as glucose oxidase.

Materials:

-

All materials from Protocol 1

-

Oxidase enzyme (e.g., Glucose Oxidase)

-

Substrate for the oxidase (e.g., D-Glucose)

Methodology:

-

Prepare Reagents: Prepare solutions of your oxidase enzyme and its corresponding substrate in Assay Buffer.

-

Prepare ADHP/HRP Mixture: Prepare a detection mixture containing ADHP and HRP as described in Protocol 1, Step 4.

-

Set Up Reaction Wells: In a 96-well plate, combine:

-

25 µL of the substrate solution.

-

50 µL of the ADHP/HRP detection mixture.

-

Optional: For inhibitor screening, add 10 µL of inhibitor or vehicle control and pre-incubate with the enzyme before adding the substrate.

-

-

Initiate Reaction: Add 25 µL of the oxidase enzyme solution to each well to start the reaction. The total volume will be 100 µL.

-

Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths. Monitor the increase in fluorescence over time (kinetic measurement) at room temperature, protected from light.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time curve). Enzyme activity is proportional to this rate. Compare the rates of reactions with and without inhibitors to determine the percentage of inhibition.

This protocol outlines the final detection step for an ELISA using an HRP-conjugated secondary antibody.

Materials:

-

ELISA plate with captured antigen-primary antibody-secondary HRP-antibody complex

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

ADHP Reaction Mixture (prepared as in Protocol 1, Step 4, but without any additional HRP)

Methodology:

-

Final Wash: After incubation with the HRP-conjugated secondary antibody, wash the ELISA plate wells thoroughly (e.g., 3-5 times) with Wash Buffer to remove any unbound antibody.[12]

-

Substrate Addition: Add 100 µL of the ADHP Reaction Mixture (containing ADHP and H₂O₂) to each well.[12]

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[12][13] Development time may need optimization based on signal intensity.

-

Fluorescence Measurement: Read the fluorescence at Ex/Em ~540/590 nm.

-

Optional Stop Step: The reaction can be stopped by adding a stop solution, although this is less common for fluorescent assays than for colorimetric ones. If used, ensure the stop solution does not interfere with the fluorescence of resorufin.

Applications in Research and Drug Development

The sensitivity, simplicity, and adaptability of the ADHP assay make it a cornerstone technology in modern biological research and pharmaceutical development.

-

High-Throughput Screening (HTS): The assay's "mix-and-read" format is highly compatible with automated robotic systems, making it ideal for screening large compound libraries to identify enzyme inhibitors or activators.[10][14]

-

Drug Discovery: In early-stage drug discovery, HTS is used to assess thousands of compounds for their effects on specific biological targets.[15] The ADHP assay provides a robust platform for identifying "hits" against various oxidase and peroxidase enzymes.[16]

-

Quantification of Biomarkers: The assay is used to measure biological analytes that are either substrates or products of H₂O₂-generating enzymes, such as glucose, cholesterol, and glutamate.[7] This has applications in clinical diagnostics and metabolic research.

-

Oxidative Stress Research: Hydrogen peroxide is a key reactive oxygen species (ROS). The ADHP assay allows for the direct measurement of H₂O₂ released from cells or tissues, providing a valuable tool for studying oxidative stress in various disease models.[10][17]

-

Immunoassays: As detailed in the protocol, ADHP is a superior fluorogenic substrate for HRP-based ELISAs and Western blotting, offering significantly higher sensitivity compared to traditional colorimetric substrates like TMB or ABTS.[4]

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. tribioscience.com [tribioscience.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ADHP [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]

- 5. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. file.yizimg.com [file.yizimg.com]

- 7. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. eurogentec.com [eurogentec.com]

- 12. interchim.fr [interchim.fr]

- 13. abcam.com [abcam.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. alitheagenomics.com [alitheagenomics.com]

- 16. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SensoLyte® ADHP Hydrogen Peroxide Assay Kit | ABIN1882486 [antibodies-online.com]

Applications of ADHP in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate that has become an indispensable tool in biomedical research for the quantitative measurement of hydrogen peroxide (H₂O₂) and peroxidase activity. In the presence of horseradish peroxidase (HRP), ADHP reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin (B1680543).[1] This reaction forms the basis of a multitude of assays used to investigate cellular processes involving reactive oxygen species (ROS), particularly in the context of oxidative stress and redox signaling. This guide provides a comprehensive overview of the core applications of ADHP, detailed experimental protocols, and quantitative data to facilitate its effective implementation in a research setting.

Core Principles of ADHP-Based Assays

ADHP itself is a colorless and non-fluorescent molecule. Its utility lies in its enzymatic conversion to the vibrant red, fluorescent product, resorufin. This conversion is catalyzed by horseradish peroxidase (HRP) and is dependent on the presence of hydrogen peroxide (H₂O₂). The resulting resorufin can be detected and quantified either by fluorescence spectrophotometry, with excitation and emission maxima around 571 nm and 585 nm respectively, or by absorbance spectrophotometry at approximately 570 nm.[1] The high extinction coefficient of resorufin (58,000 ± 5,000 cm⁻¹M⁻¹) contributes to the high sensitivity of ADHP-based assays.[1]

The versatility of the ADHP-based assay stems from the fact that H₂O₂ is a product of many enzymatic reactions in biological systems. Therefore, ADHP can be used in coupled enzymatic reactions to measure the activity of various oxidases, such as glucose oxidase, cholesterol oxidase, and NADPH oxidase.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with ADHP-based assays, providing a quick reference for experimental design.

Table 1: Spectroscopic Properties and Detection Limits

| Parameter | Value | Reference(s) |

| ADHP | Colorless, non-fluorescent | [1] |

| Resorufin (product) | Red, highly fluorescent | [1] |

| Excitation Maximum | ~571 nm | [1] |

| Emission Maximum | ~585 nm | [1] |

| Absorbance Maximum | ~570 nm | [1] |

| Molar Extinction Coefficient | 58,000 ± 5,000 cm⁻¹M⁻¹ | [1] |

| Detection Limit (Fluorometric) | As low as 10 picomoles in 100 µL | [1] |

| Detection Limit (HRP) | As low as 1 x 10⁻⁵ U/mL | [1] |

Table 2: Typical Reagent Concentrations for Cellular Assays

| Cell Type | Stimulant (Concentration) | ADHP (µM) | HRP (U/mL) | Cell Density (cells/well) | Reference(s) |

| Human Monocytes (U937) | PMA (10-150 ng/mL) | Not specified in snippet | Not specified in snippet | 10,000 | [3] |

| Mouse Pancreatic Beta Cells (MIN6) | High Glucose (20 mM) | Not specified in snippet | Not specified in snippet | 75,000 | [3] |

| Caenorhabditis elegans | Pathogen exposure | Not specified in snippet | Not specified in snippet | ~30 worms | [2] |

Table 3: Standard Curve Parameters for H₂O₂ Quantification

| Standard Curve Range (µM) | Dilution Method | Reference(s) |

| 0.13 - 2 | 50% serial dilution | [3] |

| 1.1 - 20 | 75% serial dilution | [3] |

| 0 - 5 | Not specified in snippet | [2] |

Key Applications and Experimental Protocols

Measurement of Extracellular H₂O₂ from Cultured Cells

This application is crucial for studying cellular responses to various stimuli that induce the production of reactive oxygen species, a key element in many signaling pathways and stress responses.

Experimental Protocol: Measuring H₂O₂ Release from PMA-Stimulated Monocytes

-

Cell Culture and Plating:

-

Reagent Preparation:

-

Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO. Further dilute in a suitable buffer to achieve the desired final concentrations (e.g., 10-150 ng/mL).[3]

-

Prepare the ADHP/HRP working solution containing the final desired concentrations of ADHP and HRP in a reaction buffer (e.g., 0.05 M sodium phosphate (B84403) buffer). Protect this solution from light.[3]

-

-

Assay Procedure:

-

To each well containing the cells, add the desired concentration of PMA or a vehicle control.[3]

-

Immediately add the ADHP/HRP working solution to each well. The final volume in each well should be consistent (e.g., 100 µL).[3]

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.[3]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[3]

-

Prepare a standard curve using known concentrations of H₂O₂.[3]

-

Subtract the background fluorescence (wells with no cells or no stimulant) from the sample readings.

-

Determine the concentration of H₂O₂ in the samples by interpolating from the standard curve.

-

The rate of H₂O₂ production can be calculated and normalized to the cell number (e.g., pmol/min/10⁶ cells).[3]

-

Measurement of Peroxidase Activity

ADHP is a highly sensitive substrate for peroxidases, making it ideal for various applications, including ELISAs.

Experimental Protocol: General ADHP-Based ELISA

-

Plate Coating and Blocking:

-

Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.

-

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

-

Sample and Antibody Incubation:

-

Wash the plate and add the samples (containing the antigen of interest) to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add the detection antibody conjugated to HRP. Incubate for 1 hour at room temperature.

-

-

Signal Development:

-

Wash the plate thoroughly to remove any unbound HRP-conjugated antibody.

-

Prepare the ADHP substrate solution containing ADHP and H₂O₂ in a reaction buffer. Protect this solution from light.

-

Add the ADHP substrate solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (~571 nm and ~585 nm, respectively).[1]

-

The fluorescence intensity is directly proportional to the amount of HRP-conjugated antibody bound to the antigen, which in turn is proportional to the amount of antigen in the sample.

-

Visualizations: Signaling Pathways and Workflows

ADHP Reaction Mechanism

Caption: The enzymatic oxidation of non-fluorescent ADHP to fluorescent resorufin by H₂O₂.

General Experimental Workflow for Extracellular H₂O₂ Measurement

Caption: A typical workflow for quantifying extracellular H₂O₂ from cultured cells using ADHP.

Signaling Pathway: PMA-Induced H₂O₂ Production via NADPH Oxidase

Caption: PMA activates PKC, leading to NADPH oxidase assembly and H₂O₂ production, measured by ADHP.

References

A Technical Deep Dive: ADHP versus Other Peroxidase Substrates for Researchers and Drug Development Professionals

An in-depth technical guide on 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) in comparison to other commonly used peroxidase substrates.

This guide provides a comprehensive comparison of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also known as Amplex® Red, with other widely utilized horseradish peroxidase (HRP) substrates, including 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), o-phenylenediamine (B120857) (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This document is intended for researchers, scientists, and drug development professionals who employ enzyme-linked immunosorbent assays (ELISAs), western blotting, and other HRP-based detection methods.

Introduction to Peroxidase Substrates

Horseradish peroxidase (HRP) is a widely used enzyme in molecular biology and diagnostics due to its ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂), resulting in a detectable signal. The choice of substrate is critical as it dictates the sensitivity, dynamic range, and type of signal generated (colorimetric, fluorometric, or chemiluminescent).

Core Comparison of HRP Substrates

This section provides a detailed comparison of ADHP, TMB, OPD, and ABTS, focusing on their reaction mechanisms, detection properties, and performance characteristics.

Reaction Mechanisms and Signal Generation

The fundamental reaction involves the HRP-catalyzed transfer of electrons from the substrate to hydrogen peroxide, leading to the formation of an oxidized, detectable product.

-

ADHP (Amplex® Red): A fluorogenic substrate that, in the presence of HRP and H₂O₂, is oxidized to the highly fluorescent product resorufin.[1] This reaction offers high sensitivity and a stable fluorescent signal.[1]

-

TMB (3,3',5,5'-tetramethylbenzidine): A chromogenic substrate that is oxidized to a blue-colored product. The reaction can be stopped with an acid (e.g., sulfuric acid), which changes the color to yellow, allowing for endpoint measurements.[2]

-

OPD (o-phenylenediamine): Another chromogenic substrate that produces a soluble yellow-orange product upon oxidation by HRP.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A chromogenic substrate that forms a soluble green-colored product.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for each substrate. It is important to note that these values can vary depending on the specific assay conditions, buffer composition, and commercial formulation.

Table 1: General Properties and Detection Characteristics

| Property | ADHP (Amplex® Red) | TMB | OPD | ABTS |

| Detection Method | Fluorometric[1] | Colorimetric[2] | Colorimetric[2] | Colorimetric[3] |

| Product Color | N/A (Fluorescent) | Blue (unstopped), Yellow (stopped)[2] | Yellow-Orange[2] | Green[3] |

| Excitation Max. | ~571 nm[4] | N/A | N/A | N/A |

| Emission Max. | ~585 nm[4] | N/A | N/A | N/A |

| Absorbance Max. | N/A | ~652 nm (blue), ~450 nm (yellow)[2] | ~492 nm | ~410 nm, ~650 nm |

Table 2: Performance Metrics

| Metric | ADHP (Amplex® Red) | TMB | OPD | ABTS |

| Relative Sensitivity | Very High[1] | High[2] | Medium[2] | Low[2][3] |

| Limit of Detection (LOD) | As low as 10⁻¹⁵ M of target protein in ELISA[1] | 20 pg/mL (Ultra TMB) to 80 pg/mL (Slow TMB)[5] | 70 pg/mL[5] | 2.5 ng/mL[5] |

| Signal Stability | Stable fluorescent product[1] | Stable after stopping[6] | Stable after stopping | Generally stable |

Table 3: Kinetic Parameters of HRP

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

| TMB | 0.434[7][8] | 8.8 x 10¹[7] | 2.03 x 10⁵ |

| ABTS | 32[9] | N/A | N/A |

| OPD | 0.037 - 0.039[10] | N/A | N/A |

| ADHP | 0.031 ± 0.004 | 186 ± 6 | 6.0 x 10⁶ |

Experimental Protocols

This section provides detailed methodologies for key experiments using each of the discussed substrates.

General ELISA Protocol Outline

A standard sandwich ELISA protocol serves as the foundation for the specific substrate protocols that follow.

Caption: A generalized workflow for a sandwich ELISA.

ADHP (Amplex® Red) Fluorometric Assay Protocol

This protocol is for a 96-well plate format.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of ADHP in DMSO.

-

Prepare a 10 mM stock solution of H₂O₂ in a suitable buffer (e.g., Tris or PBS, pH 7.4).

-

Prepare a working solution containing 50 µM ADHP and 100 µM H₂O₂ in the reaction buffer.

-

-

Assay Procedure:

-

Following the final wash step of your immunoassay, add 100 µL of the ADHP working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at approximately 530-560 nm and emission detection at around 590 nm.[1]

-

-

Stopping the Reaction (Optional):

TMB Colorimetric Assay Protocol

-

Reagent Preparation:

-

TMB is often supplied as a ready-to-use, one-component solution containing TMB and a peroxide substrate in a mildly acidic buffer.

-

Prepare a stop solution (e.g., 1 M Sulfuric Acid or 1 M Phosphoric Acid).

-

-

Assay Procedure:

-

After the final wash step, add 100 µL of the TMB substrate solution to each well.

-

Incubate at room temperature for 15-30 minutes in the dark. A blue color will develop.

-

Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[2]

-

OPD Colorimetric Assay Protocol

-

Reagent Preparation:

-

Dissolve one OPD tablet (typically containing o-phenylenediamine dihydrochloride) and one urea (B33335) hydrogen peroxide tablet in 20 mL of deionized water to create the substrate solution.[12] This provides final concentrations of 0.4 mg/mL OPD and 0.4 mg/mL urea hydrogen peroxide in a phosphate-citrate buffer (pH 5.0).[12]

-

Prepare a stop solution (e.g., 3 M H₂SO₄).

-

-

Assay Procedure:

ABTS Colorimetric Assay Protocol

-

Reagent Preparation:

-

Prepare a substrate buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0).

-

Dissolve ABTS in the substrate buffer to a final concentration of 0.5-1.0 mg/mL.

-

Immediately before use, add hydrogen peroxide to a final concentration of 0.03%.

-

-

Assay Procedure:

-

After the final wash step, add 100 µL of the ABTS working solution to each well.

-

Incubate at room temperature for 10-30 minutes. A green color will develop.

-

The reaction can be stopped by adding 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS).

-

Read the absorbance at 405-410 nm.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core chemical reaction and a typical experimental workflow.

Caption: HRP-catalyzed oxidation of a substrate.

Conclusion

The selection of a peroxidase substrate is a critical decision in assay development.

-

ADHP is the substrate of choice for high-sensitivity fluorescence-based assays, offering a stable signal and low background.[1][4] However, it is more expensive and requires a fluorescence plate reader.

-

TMB is a versatile and highly sensitive chromogenic substrate, making it a popular choice for many ELISA applications.[2]

-

OPD offers moderate sensitivity and is a cost-effective option for colorimetric detection.[2]

-

ABTS is the least sensitive of the four but can be advantageous in assays with high background or when a wider dynamic range is required.[3]

Ultimately, the optimal substrate depends on the specific requirements of the assay, including the desired sensitivity, the availability of instrumentation, and cost considerations. Empirical testing of different substrates is recommended to determine the best performer for a particular application.

References

- 1. interchim.fr [interchim.fr]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. interchim.fr [interchim.fr]

- 4. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scitechnol.com [scitechnol.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic properties of horseradish peroxidase reconstituted with the 8-(hydroxymethyl)- and 8-formylheme derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ADHP Oxidation Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), widely known by the trade name Amplex® Red, is a highly sensitive and versatile chemical transformation that has become a cornerstone in a multitude of biological assays. This reaction is prized for its ability to convert the colorless and non-fluorescent ADHP molecule into the intensely colored and highly fluorescent product, resorufin (B1680543). This fluorogenic property provides a robust method for the quantitative detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in a vast array of physiological and pathological processes. Consequently, the ADHP oxidation reaction is a critical tool in drug development and biomedical research for high-throughput screening of enzyme inhibitors and for elucidating the role of oxidative stress in disease.

This technical guide provides a comprehensive overview of the core principles of the ADHP oxidation reaction, including its mechanisms, quantitative parameters, and detailed experimental protocols.

Core Mechanisms of ADHP Oxidation

The conversion of ADHP to the fluorescent resorufin can be initiated through two primary mechanisms: enzymatic catalysis and photooxidation.

Horseradish Peroxidase (HRP)-Catalyzed Oxidation

In the most common application, ADHP is oxidized by hydrogen peroxide in a reaction catalyzed by horseradish peroxidase (HRP).[1][2] The reaction proceeds with a 1:1 stoichiometry between H₂O₂ and ADHP, making it an excellent quantitative measure of hydrogen peroxide concentration.[1][2] The HRP-catalyzed reaction is highly specific and sensitive, allowing for the detection of picomole levels of H₂O₂ in a 100 µL volume.

The catalytic cycle involves the reaction of HRP with H₂O₂ to form a high-valent iron-oxo species (Compound I), which then oxidizes two molecules of ADHP in single-electron steps, ultimately producing two molecules of resorufin and regenerating the native enzyme.

Caption: HRP-catalyzed oxidation of ADHP to resorufin.

Photooxidation and Autocatalysis

ADHP can also be oxidized to resorufin upon exposure to light, a process known as photooxidation.[3] This reaction is often autocatalytic, meaning the product, resorufin, can itself catalyze the reaction.[3] The process is initiated by the photoexcitation of a trace amount of resorufin present in the ADHP solution. The excited resorufin then reacts with ADHP, leading to a cascade of reactions that generate more resorufin. This photo-induced fluorescence amplification (PIFA) can be exploited to develop ultrasensitive assays.[3]

The mechanism involves the formation of an ADHP cation radical and a resorufin anion radical, with the subsequent generation of hydrogen peroxide.[3]

Caption: Autocatalytic photooxidation of ADHP.

Quantitative Data Presentation

The following tables summarize key quantitative parameters of the ADHP oxidation reaction and the resulting product, resorufin.

| Parameter | Value | Conditions | Reference(s) |

| Stoichiometry (HRP-catalyzed) | |||

| ADHP:H₂O₂ | 1:1 | In the presence of HRP | [1][2] |

| Spectroscopic Properties of Resorufin | |||

| Excitation Maximum (λex) | ~571 nm | pH 7.4 | [2] |

| Emission Maximum (λem) | ~585 nm | pH 7.4 | [2] |

| Molar Extinction Coefficient (ε) | 58,000 ± 5,000 cm⁻¹M⁻¹ | pH 7.4 | [2] |

| Kinetic Parameters | |||

| Catalytic Rate Constant (kcat) for HRP with H₂O₂ | 7.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [4] |

| Catalytic Rate Constant (kcat) for HRP with Peroxynitrite | 1.9 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [4] |

Note: The fluorescence quantum yield of resorufin is known to be high, contributing to the sensitivity of the assay, though specific values can vary with experimental conditions.[5]

Applications in Drug Development

The ADHP oxidation reaction is a powerful tool in drug development, primarily for:

-

High-Throughput Screening (HTS) for Enzyme Inhibitors: Many enzymes, such as monoamine oxidase and xanthine (B1682287) oxidase, produce hydrogen peroxide as a byproduct. The ADHP/HRP system can be used to quantify the activity of these enzymes. In an HTS setting, a library of compounds can be screened for their ability to inhibit the target enzyme, which is detected as a decrease in resorufin fluorescence.[6]

-

Quantification of Oxidative Stress: The assay can be used to measure the levels of H₂O₂ produced by cells in response to various stimuli or drug candidates. This is crucial for understanding the mechanisms of drug action and for assessing drug-induced toxicity.

-

ELISA and Immunoassays: HRP is a common enzyme conjugate in ELISAs. The use of ADHP as a fluorogenic substrate significantly enhances the sensitivity of these assays, allowing for the detection of low-abundance biomarkers.[3]

Experimental Protocols

Protocol 1: General HRP-Coupled Assay for H₂O₂ Detection

This protocol describes a general method for detecting H₂O₂ in a 96-well plate format.

Materials:

-

ADHP (Amplex® Red) stock solution (e.g., 10 mM in DMSO)

-

Horseradish Peroxidase (HRP) stock solution (e.g., 10 U/mL in reaction buffer)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Hydrogen Peroxide (H₂O₂) standards

-

Samples containing unknown H₂O₂ concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards in reaction buffer. A typical range is from 0 to 10 µM.

-

Prepare Samples: Dilute samples to be tested in the reaction buffer.

-

Prepare Amplex Red/HRP Working Solution: Just before use, prepare a working solution containing 100 µM ADHP and 0.2 U/mL HRP in reaction buffer. Protect this solution from light.

-

Assay Setup:

-

Add 50 µL of H₂O₂ standards or samples to individual wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the Amplex Red/HRP working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

-

Data Analysis: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Plot a standard curve of fluorescence versus H₂O₂ concentration and use it to determine the H₂O₂ concentration in the samples.

Protocol 2: High-Throughput Screening for Inhibitors of an H₂O₂-Producing Enzyme

This protocol outlines a workflow for screening a compound library for inhibitors of a hypothetical H₂O₂-producing enzyme, "Enzyme X."

Materials:

-

Enzyme X

-

Substrate for Enzyme X

-

Compound library dissolved in DMSO

-

ADHP (Amplex® Red) stock solution

-

HRP stock solution

-

Reaction Buffer

-

384-well black microplates

-

Automated liquid handling system

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add Enzyme X in reaction buffer to all wells except the negative controls.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the substrate for Enzyme X to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) to allow for the production of H₂O₂.

-

Detection: Add a detection mixture containing ADHP and HRP to all wells.

-

Signal Development: Incubate the plate for 30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.

-

Fluorescence Reading: Read the fluorescence intensity in a microplate reader.

-

Data Analysis: Identify "hits" as compounds that cause a significant decrease in fluorescence compared to the positive controls.

Caption: High-throughput screening workflow.

Conclusion

The ADHP oxidation reaction is a robust and highly sensitive method for the detection and quantification of hydrogen peroxide. Its application in HRP-catalyzed assays has made it an indispensable tool in various fields, particularly in drug development for high-throughput screening and in biomedical research for the study of oxidative stress. The alternative mechanism of photooxidation further extends its utility in developing ultrasensitive detection platforms. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental protocols, as outlined in this guide, is essential for the effective application of this powerful analytical technique.

References

- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Amplex Red Xanthine Oxidase Inhibitor Screening Kit (100T) [sbsgenetech.com]

The Safety, Handling, and Application of 10-Acetyl-3,7-dihydroxyphenoxazine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the safe and effective use of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), a highly sensitive fluorogenic substrate for peroxidase and hydrogen peroxide.

10-Acetyl-3,7-dihydroxyphenoxazine, widely known by the trade name Amplex® Red, is a cornerstone reagent in modern cell biology and biochemistry for the sensitive detection of hydrogen peroxide (H₂O₂). Its utility stems from a peroxidase-catalyzed reaction that converts the non-fluorescent ADHP into the highly fluorescent product, resorufin. This reaction provides a robust and quantitative method to measure H₂O₂ production in a variety of biological contexts, from isolated enzyme kinetics to real-time analysis of cellular metabolic and signaling processes. This guide provides a comprehensive overview of its safety, handling, and diverse experimental applications.

Safety and Handling

Proper handling and storage of 10-Acetyl-3,7-dihydroxyphenoxazine are paramount to ensure user safety and reagent stability. The compound is typically supplied as an off-white to light brown solid.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

10-Acetyl-3,7-dihydroxyphenoxazine is classified as an acute health hazard and an irritant.[1] It is considered harmful if inhaled and toxic if swallowed, and may cause skin and eye irritation.[1] Therefore, stringent adherence to safety protocols is essential.

-

Personal Protective Equipment: Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber).[3]

-

Inhalation: Avoid inhaling dust by working in a well-ventilated area or under a chemical fume hood.[3]

-

Contact: Prevent contact with skin, eyes, and clothing.[] Open cuts or irritated skin should not be exposed to this material.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation: If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[1]

-

Skin Contact: Wash the affected area with plenty of soap and running water. Seek medical attention if irritation occurs.[1]

-

Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[1]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]

Storage and Stability

Proper storage is critical for maintaining the integrity and performance of ADHP.

-

Storage Conditions: Store desiccated at -20°C and protected from light.[][5]

-

Stability: The compound is sensitive to air and light.[6] Keep the container tightly closed when not in use. Stock solutions in DMSO should be used promptly or stored at -20°C or -80°C for short to medium-term stability, respectively, and always protected from light.[1] Aqueous solutions are not recommended for long-term storage.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for 10-Acetyl-3,7-dihydroxyphenoxazine and its fluorescent product, resorufin, is provided below for easy reference.

| Property | Value | Source(s) |

| 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) | ||

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][6] |

| Molecular Weight | 257.24 g/mol | [1][2][6] |

| CAS Number | 119171-73-2 | [1][2][6] |

| Appearance | Off-white to light brown solid | [1][2] |

| Solubility | Soluble in DMSO and DMF | [2][] |

| Resorufin (Fluorescent Product) | ||

| Excitation Maximum | ~571 nm | [5][7] |

| Emission Maximum | ~585 nm | [5][7] |

| Molar Extinction Coefficient (ε) | ~54,000 - 73,000 M⁻¹cm⁻¹ | [][8] |

| Appearance in Solution | Red/Pink | [9] |

Principle of Detection and Signaling Context

The utility of ADHP as a research tool is predicated on its enzymatic conversion to the highly fluorescent molecule, resorufin. This reaction is catalyzed by horseradish peroxidase (HRP) and is dependent on the presence of hydrogen peroxide.

The Amplex Red Reaction

In the presence of HRP, ADHP reacts with H₂O₂ in a 1:1 stoichiometric ratio.[3] This oxidation reaction removes the acetyl group and results in the formation of resorufin, a planar molecule with an extended π-electron system that is responsible for its strong red fluorescence.[] The low background fluorescence of ADHP itself allows for a high signal-to-noise ratio, making this assay exceptionally sensitive.[10]

Hydrogen Peroxide as a Second Messenger

Hydrogen peroxide is not merely a toxic byproduct of metabolism but a critical second messenger in a multitude of cellular signaling pathways.[11][12][13] Produced by enzymes such as NADPH oxidases, H₂O₂ can modulate the activity of redox-sensitive proteins, including phosphatases, kinases, and transcription factors, thereby influencing processes like cell proliferation, differentiation, immune responses, and apoptosis.[11][12] The Amplex Red assay, by quantifying H₂O₂, provides a powerful tool to investigate these H₂O₂-mediated signaling events. For instance, it can be used to measure the activity of NADPH oxidase, a key enzyme in generating signaling ROS, or to assess the impact of various stimuli on cellular redox state.[14]

Experimental Protocols

The Amplex Red assay is versatile and can be adapted for various applications. Below are detailed methodologies for key experiments.

General Workflow for H₂O₂ Detection

This protocol provides a general framework for quantifying H₂O₂ in a 96-well plate format.

Protocol: Measurement of H₂O₂ Released from Cells

This protocol is adapted for measuring extracellular H₂O₂ released from cultured cells, such as macrophages or neutrophils, upon stimulation.

-

Cell Preparation:

-

Plate cells in a 96-well plate at the desired density and allow them to adhere.

-

Prior to the assay, replace the culture medium with a phenol (B47542) red-free buffer (e.g., Krebs-Ringer phosphate (B84403) buffer) to reduce background fluorescence.

-

-

Reagent Preparation:

-

Amplex Red Stock Solution: Prepare a 10 mM stock solution of Amplex Red in high-quality, anhydrous DMSO.

-

HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in 1X reaction buffer.

-

H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) in the same buffer used for the cells.

-

Working Solution: Prepare a 2X working solution containing 100 µM Amplex Red and 0.2 U/mL HRP in the reaction buffer. This solution should be prepared fresh and protected from light.

-

-

Assay Procedure:

-

If applicable, add the desired stimulant (e.g., PMA) to the cells and incubate for the desired time.

-

Add 50 µL of the 2X working solution to each 50 µL of sample in the 96-well plate.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light. The reaction is continuous, so kinetic readings can be taken.

-

Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission detection at approximately 590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence value of a no-H₂O₂ control from all measurements.

-

Generate a standard curve by plotting the fluorescence intensity versus the H₂O₂ concentration.

-

Determine the H₂O₂ concentration in the experimental samples by interpolating their fluorescence values from the standard curve.

-

Protocol: Coupled Enzyme Assay for Glucose Detection

ADHP can be used to detect the activity of various oxidases by measuring the H₂O₂ produced. This example details a coupled assay for glucose.

-

Principle: Glucose oxidase catalyzes the oxidation of glucose to D-gluconolactone and H₂O₂. The H₂O₂ produced is then detected using the Amplex Red/HRP system.

-

Reagent Preparation:

-

Prepare Amplex Red, HRP, and glucose standards as described previously.

-

Glucose Oxidase Stock: Prepare a 100 U/mL stock solution of glucose oxidase in 1X reaction buffer.

-

Working Solution: Prepare a working solution containing 100 µM Amplex Red, 0.2 U/mL HRP, and 2 U/mL glucose oxidase in 1X reaction buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of the glucose standards and unknown samples into separate wells of a 96-well plate.

-

Add 50 µL of the Amplex Red/HRP/glucose oxidase working solution to each well.

-

Incubate at 37°C for 30 minutes or longer, protected from light.

-

Measure fluorescence as described above.

-

-

Data Analysis:

-

Calculate the glucose concentration in the samples using the generated standard curve.

-

Conclusion

10-Acetyl-3,7-dihydroxyphenoxazine is a highly sensitive and reliable reagent for the detection of hydrogen peroxide in a wide array of research applications. Its use has been instrumental in advancing our understanding of the role of reactive oxygen species in cellular signaling and disease. By adhering to the safety and handling guidelines outlined in this document and employing the detailed experimental protocols, researchers can effectively and safely leverage the power of this versatile fluorogenic substrate to obtain high-quality, reproducible data in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADHP [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]

- 6. Amplex Red | C14H11NO4 | CID 167453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amplite® ADHP [10-Acetyl-3,7-dihydroxyphenoxazine] *CAS#: 119171-73-2* | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative biology of hydrogen peroxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen peroxide: a signaling messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of ADHP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Acetyl-7,8-dihydro-phenazine-5(10H)-one, commonly known as ADHP or Amplex® Red, is a highly sensitive and widely used fluorogenic substrate in a variety of enzymatic assays. Its stability is a critical factor for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for ADHP. It synthesizes available data on its degradation pathways, particularly photodegradation, and offers detailed experimental protocols for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development to ensure the reliable application of ADHP in their work.

Introduction

10-Acetyl-7,8-dihydro-phenazine-5(10H)-one (ADHP), also recognized by its commercial name Amplex® Red, is a colorless and non-fluorescent compound. In the presence of horseradish peroxidase (HRP), ADHP reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin[1][2][3]. This reaction forms the basis of numerous assays for detecting H₂O₂ and the activity of various oxidases. Given its high sensitivity, ADHP has found broad applications in biomedical research and diagnostics[4][5].

Despite its widespread use, the stability of ADHP is a significant concern that can impact the reliability of assay results. The molecule is particularly susceptible to degradation by light, leading to the formation of resorufin (B1680543) even in the absence of H₂O₂ and HRP[2][6]. This guide consolidates the current knowledge on ADHP stability, covering its storage as a solid and in solution, and details the known degradation mechanisms. Furthermore, it provides experimental methodologies for researchers to assess the stability of their own ADHP preparations.

Physicochemical Properties

A summary of the key physicochemical properties of ADHP is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 10-Acetyl-7,8-dihydro-phenazine-5(10H)-one | N/A |

| Synonyms | ADHP, Amplex® Red, 10-Acetyl-3,7-dihydroxyphenoxazine | [3][5] |

| CAS Number | 119171-73-2 | [3][4][5][7][8] |

| Molecular Formula | C₁₄H₁₁NO₄ | [3][5][7] |

| Molecular Weight | 257.24 g/mol | [5][7] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO and DMF | N/A |

Stability Profile

The stability of ADHP is influenced by several factors, including light, pH, and the presence of certain chemical agents. While the air-oxidation of ADHP is reported to be minimal compared to other HRP substrates, other degradation pathways are more significant[9].

Photostability

The most critical factor affecting ADHP stability is its sensitivity to light. Exposure to ambient room light or instrumental excitation light can cause the photooxidation of ADHP to the fluorescent product resorufin, leading to high background signals and a less sensitive assay[2][6]. This process can be initiated by trace amounts of resorufin already present in ADHP stock solutions[2][6]. Electron spin resonance (ESR) studies have shown that the superoxide (B77818) radical is an intermediate in this photooxidation process[6].

pH Stability

ADHP is known to be unstable at high pH. Product literature suggests that the reagent is unstable at a pH greater than 8.5[1][10]. The fluorescence of the degradation product, resorufin, is also pH-dependent. Below its pKa of approximately 6.0, the absorption maximum of resorufin shifts, and its fluorescence quantum yield is significantly reduced[1][11]. Therefore, assays using ADHP are typically performed in a pH range of 7 to 8[1][11].

Chemical Compatibility

ADHP is incompatible with thiols such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol[1]. The presence of these agents can lead to the degradation of the reagent.

Storage Conditions

Proper storage is essential to maintain the integrity of ADHP. The recommended storage conditions for both solid and stock solutions are summarized in Table 2.

| Form | Storage Temperature | Light Conditions | Atmosphere | Shelf Life | Reference |

| Solid | -20°C | Protect from light | Desiccate | At least 1 year | [12] |

| Stock Solution in DMSO | -20°C or -80°C | Protect from light | N/A | At least 6 months | [11] |

It is crucial to use ADHP stock solutions on the same day they are prepared if not stored at low temperatures, and to protect them from light at all times[1].

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of ADHP.

Photodegradation Assessment by UV-Vis Spectroscopy

This protocol is adapted from the study by Zhao et al. (2012)[2].

Objective: To monitor the photo-induced oxidation of ADHP to resorufin by measuring changes in the UV-Vis absorption spectrum.

Materials:

-

ADHP

-

Phosphate (B84403) buffer (100 mM, pH 7.4), treated with Chelex-100 resin

-

DTPA (diethylenetriaminepentaacetic acid)

-

Quartz cuvette

-

Light source for irradiation

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 10 µM solution of ADHP in 100 mM phosphate buffer (pH 7.4). Add 25 µM DTPA to the buffer to minimize trace metal interference.

-

Place the ADHP solution in an open quartz cuvette with continuous stirring.

-

Irradiate the solution using a suitable light source.

-

At regular time intervals (e.g., every minute for 18 minutes), record the UV-Vis absorption spectrum of the solution.

-

Monitor the increase in absorbance at 572 nm, which corresponds to the formation of resorufin.

-

Plot the peak absorbance of resorufin at 572 nm against the irradiation time to determine the rate of photodegradation.

Stability-Indicating HPLC Method (Hypothetical)

As no specific stability-indicating HPLC method for ADHP was found in the literature, a hypothetical method based on common practices for small molecules is proposed below. This method would require validation.

Objective: To develop an HPLC method capable of separating ADHP from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm and 570 nm (to detect both ADHP and resorufin)

-

Injection Volume: 10 µL

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve ADHP in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve ADHP in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat ADHP solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid ADHP to 60°C for 7 days.

-

Photodegradation: Expose ADHP solution to UV light (254 nm) for 24 hours.

Visualizations

ADHP Oxidation Pathway

Caption: Enzymatic and light-induced oxidation of ADHP to fluorescent resorufin.

Experimental Workflow for Photodegradation Analysis

Caption: Workflow for assessing the photodegradation of ADHP using UV-Vis spectroscopy.

Conclusion and Recommendations

The stability of ADHP is a paramount consideration for its effective use in research and diagnostics. This guide has highlighted that photodegradation is the most significant stability concern, leading to the formation of fluorescent resorufin and compromising assay accuracy. It is strongly recommended that all handling of ADHP and its solutions be performed with minimal exposure to light.

While information on photodegradation is available, there is a notable lack of comprehensive, quantitative data on the thermal and hydrolytic stability of ADHP. Further studies are warranted to fully characterize the degradation of ADHP under various stress conditions, such as those outlined in the ICH guidelines. The development and validation of a robust, stability-indicating HPLC or UPLC method would be invaluable for the precise quantification of ADHP and its degradation products, ensuring the quality and reliability of this important analytical reagent. Researchers are encouraged to perform their own stability assessments, particularly when using ADHP in new formulations or under non-standard assay conditions.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-Acetyl-3,7-dihydroxyphenoxazine - Biochemicals - CAT N°: 10010469 [bertin-bioreagent.com]

- 4. 10-Acetyl-3,7-dihydroxyphenoxazine [cogershop.com]

- 5. glycodepot.com [glycodepot.com]

- 6. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 10-ACETYL-3,7-DIHYDROXYPHENOXAZINE | 119171-73-2 [chemicalbook.com]

- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Amplex UltraRed enhances the sensitivity of fluorimetric pyruvate detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for ADHP in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate for peroxidase enzymes. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), ADHP is oxidized to the highly fluorescent product, resorufin (B1680543). This reaction forms the basis of a variety of cell-based assays for detecting H₂O₂ production, peroxidase activity, and, by extension, cell viability and cytotoxicity. The resulting fluorescent signal can be easily measured on a standard fluorescence microplate reader, making it amenable to high-throughput screening applications.

Principle of Detection

The core of ADHP-based assays is the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. ADHP itself is colorless and non-fluorescent. In an assay, H₂O₂ is either directly measured or is a product of an enzymatic reaction of interest (e.g., from oxidases in viable cells). HRP catalyzes the oxidation of ADHP by H₂O₂, producing the intensely red-fluorescent resorufin, which has an excitation maximum of 571 nm and an emission maximum of 585 nm.[1] The fluorescence intensity is directly proportional to the amount of resorufin, which in turn is proportional to the amount of H₂O₂ or peroxidase activity.

Key Applications and Protocols

Detection of Hydrogen Peroxide (H₂O₂)

This assay is designed to quantify H₂O₂ in various samples, including cell culture supernatants and cell lysates. It is a valuable tool for studying oxidative stress and the activity of H₂O₂-producing enzymes.

Experimental Protocol: H₂O₂ Detection in Cell Culture Supernatant

-

Reagent Preparation:

-

ADHP Stock Solution: Prepare a 10 mM stock solution of ADHP in DMSO. Store protected from light at -20°C.

-

HRP Stock Solution: Prepare a 10 U/mL stock solution of horseradish peroxidase in a suitable buffer (e.g., PBS).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Working Solution: On the day of the assay, prepare a working solution containing 50 µM ADHP and 0.1 U/mL HRP in reaction buffer. Protect from light.

-

-

Sample Collection:

-

Culture cells to the desired density and treat with experimental compounds.

-

Collect the cell culture supernatant. If not used immediately, store at -80°C.

-

-

Assay Procedure:

-

Add 50 µL of the cell culture supernatant to each well of a black, flat-bottom 96-well plate.

-

Include a standard curve of H₂O₂ (typically from 0 to 10 µM) to quantify the concentration in the samples.

-

Add 50 µL of the ADHP/HRP working solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

Quantitative Data Summary for H₂O₂/Peroxidase Assays

| Parameter | Concentration/Value | Source |

| ADHP Concentration | 5 - 50 µM | [1][2] |

| H₂O₂ Concentration (for HRP assay) | 500 µM | [2] |

| HRP Concentration | 5 ng/mL | [2] |

| Incubation Time | 15 - 30 minutes | |

| Excitation Wavelength | 530 - 571 nm | [1] |

| Emission Wavelength | 585 - 600 nm | [1] |

Cell Viability and Cytotoxicity Assays